molecular formula C22H38CaN6O13 B12990237 calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea

Cat. No.: B12990237
M. Wt: 634.6 g/mol
InChI Key: WHVQVIFFQNVECG-GXIDORRSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes calcium ions coordinated with organic ligands. The presence of multiple functional groups, such as hydroxyl, amide, and urea, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea typically involves multi-step organic reactions. The initial step may include the preparation of the organic ligands through reactions such as esterification, amidation, and urea formation. These ligands are then coordinated with calcium ions under controlled conditions, such as specific pH, temperature, and solvent systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent product quality. Purification steps, such as crystallization, filtration, and chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide and urea groups can be reduced to amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst are carefully selected to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of amide groups may produce primary or secondary amines.

Scientific Research Applications

Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and physiological responses, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Calcium gluconate: A calcium salt of gluconic acid, used in medicine to treat calcium deficiencies.

    Calcium lactate: A calcium salt of lactic acid, used as a food additive and in medicine.

    Calcium carbonate: A common calcium compound used in antacids and as a calcium supplement.

Uniqueness

Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. Unlike simpler calcium compounds, this compound offers a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C22H38CaN6O13

Molecular Weight

634.6 g/mol

IUPAC Name

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/2C9H17NO5.C4H6N4O3.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3(10)6-1-2(9)8-4(11)7-1;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);1H,(H3,5,6,10)(H2,7,8,9,11);/q;;;+2/p-2/t2*7-;;/m00../s1

InChI Key

WHVQVIFFQNVECG-GXIDORRSSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1(C(=O)NC(=O)N1)NC(=O)N.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1(C(=O)NC(=O)N1)NC(=O)N.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.